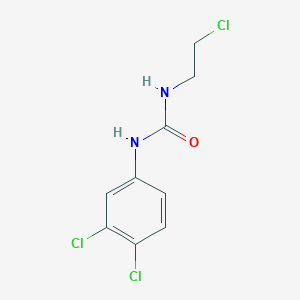
1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C9H9Cl3N2O and its molecular weight is 267.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea is a compound of significant interest due to its biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by the presence of a chloroethyl group and a dichlorophenyl moiety. Its synthesis typically involves reactions that modify urea derivatives to enhance biological activity. Research has shown that variations in the structure, such as the position and type of substituents on the phenyl ring, can significantly influence its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values for selected bacterial strains:
These results indicate that the compound has a selective inhibitory effect on pathogenic bacteria while exhibiting limited cytotoxicity towards human cells.
Anthelmintic Activity
In addition to its antibacterial properties, this compound has shown anthelmintic activity against nematodes such as Caenorhabditis elegans. The concentrations required for nematocidal activity were found to be significantly lower than those causing cytotoxic effects in human cells, suggesting a potential therapeutic application in treating parasitic infections.
Antitumor Activity
This compound has also been evaluated for its antitumor effects. A study involving CT-26 colon carcinoma cells demonstrated that the compound inhibits tumor growth through mechanisms involving microtubule disruption.
The mechanism involves passive diffusion into cells, leading to cell cycle arrest at the G2 phase. The compound's interaction with β-tubulin suggests that it may act similarly to other known chemotherapeutic agents by disrupting microtubule dynamics.
Efficacy in Vivo
In vivo studies have shown significant tumor growth inhibition when administered intraperitoneally in murine models. The biodistribution studies indicated accumulation in tumor tissues, correlating with observed antitumor effects.
Case Studies
Several case studies highlight the compound's effectiveness:
- Study on E. coli Resistance : A study demonstrated that this compound effectively inhibited growth in multidrug-resistant E. coli strains, providing a potential avenue for treating resistant infections .
- Antitumor Efficacy : In a controlled study on CT-26 tumors, treatment with the compound resulted in a significant reduction in tumor size compared to untreated controls .
属性
IUPAC Name |
1-(2-chloroethyl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3N2O/c10-3-4-13-9(15)14-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGCPPYNSJHGKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCCl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164788 |
Source


|
| Record name | Urea, 1-(2-chloroethyl)-3-(3,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15145-37-6 |
Source


|
| Record name | Urea, 1-(2-chloroethyl)-3-(3,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15145-37-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-(2-chloroethyl)-3-(3,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













